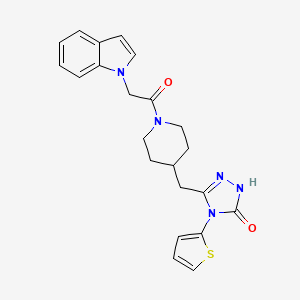
3-((1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C22H23N5O2S and its molecular weight is 421.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-((1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C₁₈H₂₂N₄O₂S
- Molecular Weight : 326.393 g/mol
- CAS Number : 61220-41-5
The compound features a triazole ring, an indole moiety, and a thiophene group, which are known to contribute to various biological activities.
Pharmacological Properties
- Anticancer Activity : Studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The indole and triazole components are particularly noted for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
- Antimicrobial Effects : The presence of the thiophene ring has been linked to antimicrobial activity against various bacterial strains. Research has shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria .
- Neuroprotective Effects : The piperidine and indole portions of the molecule are associated with neuroprotective effects, potentially offering benefits in treating neurodegenerative diseases by modulating neurotransmitter systems .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : The triazole ring is known to interact with enzyme active sites, inhibiting key metabolic processes in pathogens and cancer cells.
- Modulation of Receptor Activity : The indole structure can influence serotonin receptors, which may explain its potential antidepressant effects .
- Oxidative Stress Reduction : Some studies suggest that compounds similar to this one may reduce oxidative stress in cells, contributing to their protective effects against various diseases .
In Vitro Studies
A recent study demonstrated that the compound exhibited significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value in the micromolar range. This suggests a promising therapeutic index for further development .
In Vivo Studies
In animal models, administration of this compound resulted in reduced tumor size compared to control groups. Histological examinations revealed increased apoptosis markers within treated tumors, indicating effective targeting of cancerous tissues .
Data Summary Table
Propriétés
IUPAC Name |
3-[[1-(2-indol-1-ylacetyl)piperidin-4-yl]methyl]-4-thiophen-2-yl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S/c28-20(15-26-12-9-17-4-1-2-5-18(17)26)25-10-7-16(8-11-25)14-19-23-24-22(29)27(19)21-6-3-13-30-21/h1-6,9,12-13,16H,7-8,10-11,14-15H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOYKMFDYKDFTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=NNC(=O)N2C3=CC=CS3)C(=O)CN4C=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














